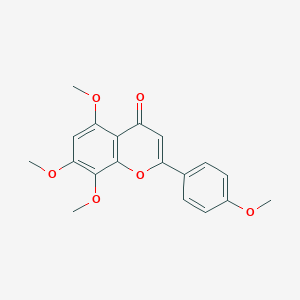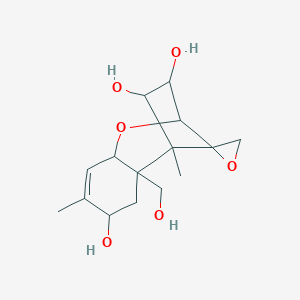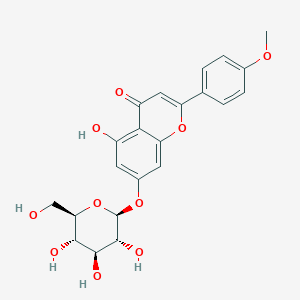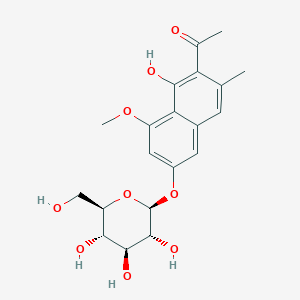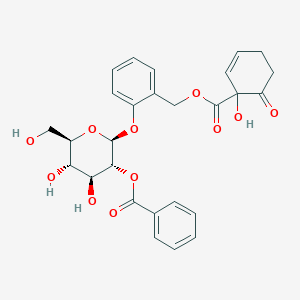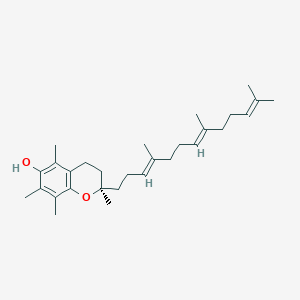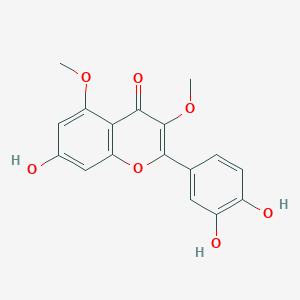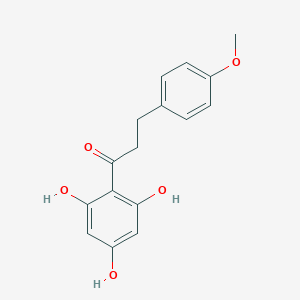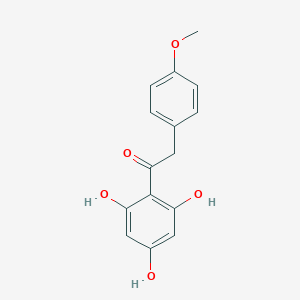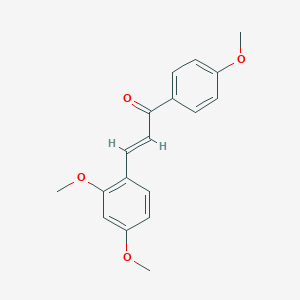
2,4,4'-Trimethoxychalcone
Übersicht
Beschreibung
2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .
Synthesis Analysis
Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .
Molecular Structure Analysis
The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .
Chemical Reactions Analysis
Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .
Physical And Chemical Properties Analysis
2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
2,4,4’-Trimethoxychalcone, along with other natural chalcones, has been studied for its Aggregation-Induced Emission Enhancement (AIEE) characteristics . This involves investigating the spectroscopic and structural features of these chalcones, particularly their fluorescence behavior in aggregate form in solution and in a solid state .
Methods of Application
The methods used include UV–vis , fluorescence spectroscopy , scanning electron microscopy (SEM) , and single-crystal X-ray diffraction (XRD) . These techniques were used to study the chalcones in both solution and solid states .
Results or Outcomes
The results of the spectroscopic analyses conducted in solvent media confirmed that two of the tested chalcones exhibited effective AIEE behavior . Moreover, all studied compounds were tested for their promising antioxidant activities .
2. Synthesis of Other Compounds
Summary of the Application
2,4,4’-Trimethoxychalcone can be used as a starting material to synthesize other organic compounds .
Methods of Application
The specific methods of synthesis would depend on the target compound. For example, it can be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Results or Outcomes
The outcomes of these syntheses are the desired target compounds .
3. Antioxidant Activity
Summary of the Application
2,4,4’-Trimethoxychalcone, along with other natural chalcones, has been studied for its promising antioxidant activities .
Methods of Application
The antioxidant activity was tested using 1,1-diphenyl-2-picrylhydrazyl as a free-radical scavenging reagent .
Results or Outcomes
The results confirmed that 2,4,4’-Trimethoxychalcone exhibited promising antioxidant activities .
4. Anti-neurodegenerative Agents
Summary of the Application
2,4,4’-Trimethoxychalcone has been studied for its potential anti-neurodegenerative effects .
Methods of Application
The anti-neurodegenerative activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors .
Results or Outcomes
The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an anti-neurodegenerative agent .
5. Antibacterial Activity
Summary of the Application
2,4,4’-Trimethoxychalcone has been studied for its potential antibacterial effects .
Methods of Application
The antibacterial activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to inhibit bacterial growth .
Results or Outcomes
The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an antibacterial agent .
6. Antitumor Activity
Summary of the Application
2,4,4’-Trimethoxychalcone has been studied for its potential antitumor effects .
Methods of Application
The antitumor activity was tested by evaluating the ability of 2,4,4’-Trimethoxychalcone to inhibit tumor cell growth .
Results or Outcomes
The results suggested that 2,4,4’-Trimethoxychalcone could potentially act as an antitumor agent .
Zukünftige Richtungen
Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJJCFLWLUQLE-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4'-Trimethoxychalcone | |
CAS RN |
18493-34-0 | |
| Record name | 2,4,4'-trimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





